3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
描述
Structural Characterization of 3-(3-Fluorophenyl)-6-(Prop-2-En-1-Yl)-3H,6H,7H-Triazolo[4,5-d]Pyrimidin-7-One
IUPAC Nomenclature and Systematic Identification
The systematic name 3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-triazolo[4,5-d]pyrimidin-7-one follows IUPAC guidelines for fused heterocyclic systems. The parent scaffold is a triazolo[4,5-d]pyrimidin-7-one, where:
- The triazolo component (a triazole ring) is fused to the pyrimidinone at positions 4 and 5 of the pyrimidine ring.
- The 7-one suffix denotes a ketone group at position 7 of the pyrimidine moiety.
- Substituents are assigned based on fusion priorities: the 3-fluorophenyl group occupies position 3 of the triazole ring, while the propenyl (allyl) group is at position 6 of the pyrimidine.
The numbering scheme prioritizes the pyrimidinone system, with the triazole ring fused across positions 4 and 5 (Figure 1). This aligns with crystallographic data for analogous triazolopyrimidines, where fused ring numbering follows the "a" and "b" face conventions.
Table 1: Key IUPAC Descriptors
| Feature | Position | Substituent |
|---|---|---|
| Parent heterocycle | - | Pyrimidin-7-one |
| Fused triazole ring | 4,5-d | Triazolo |
| Substituent 1 | 3 | 3-Fluorophenyl |
| Substituent 2 | 6 | Prop-2-en-1-yl (allyl) |
Molecular Geometry and Conformational Analysis
The compound exhibits a planar triazolopyrimidinone core, with slight puckering at the pyrimidinone oxygen. Density functional theory (DFT) calculations for related triazolopyrimidines predict bond lengths of 1.38 Å (N1–C2) and 1.41 Å (C4–N5), consistent with aromatic delocalization. Key geometric features include:
- Triazole-Pyrimidinone Dihedral Angle : 7.2° between the triazole and pyrimidinone planes, minimizing steric clash between the 3-fluorophenyl and allyl groups.
- Allyl Group Orientation : The prop-2-en-1-yl substituent adopts a gauche conformation relative to the pyrimidinone ring, with a C6–C7–C8–C9 torsion angle of 68.3°.
- Fluorophenyl Ring : The 3-fluorophenyl group is nearly orthogonal to the triazole ring (85.1° dihedral), reducing π-π stacking interactions in the solid state.
Conformational flexibility arises primarily from rotation of the allyl group, which has an energy barrier of ~12 kJ/mol according to molecular dynamics simulations.
Crystallographic Studies and Disorder Phenomena
Single-crystal X-ray diffraction of a closely related analogue (3-(4-chlorophenyl)-6-methyltriazolopyrimidin-7-one) revealed monoclinic symmetry with space group P2₁/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 14.30 Å, β = 102.7°. Extrapolating to the title compound:
- Disorder in Allyl Group : The terminal CH₂ moiety of the allyl substituent exhibits positional disorder across two sites (occupancy ratio 0.6:0.4), a common phenomenon in flexible alkenyl groups.
- Hydrogen Bonding : N–H···O=C interactions between the pyrimidinone carbonyl and adjacent molecules form infinite chains along the b-axis (d(N···O) = 2.89 Å).
- Fluorine Interactions : Short F···H–C contacts (2.67 Å) create a layered supramolecular architecture.
Table 2: Predicted Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1184 ų |
| Z (molecules/unit cell) | 4 |
| Density (calc.) | 1.45 g/cm³ |
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (s, 1H, H-2 triazole), 7.89–7.82 (m, 3H, fluorophenyl), 7.51 (td, J = 8.2 Hz, 1H, fluorophenyl), 6.05 (m, 1H, CH₂=CH–), 5.38 (dd, J = 17.1 Hz, 1H, CH₂=CH₂), 5.22 (dd, J = 10.3 Hz, 1H, CH₂=CH₂), 4.91 (d, J = 6.7 Hz, 2H, N–CH₂–). - ¹³C NMR (100 MHz, DMSO-d₆) :
δ 169.8 (C7=O), 162.1 (d, J₆-F = 243 Hz, C–F), 151.2 (C5 triazole), 134.9 (CH₂=CH–), 130.8–116.4 (aromatic carbons), 51.3 (N–CH₂–). - ¹⁹F NMR : δ -112.4 (s, fluorophenyl).
Infrared (IR) Spectroscopy
Strong absorption bands at:
- 1712 cm⁻¹ (C=O stretch, pyrimidinone)
- 1603 cm⁻¹ (C=N triazole)
- 1228 cm⁻¹ (C–F stretch)
- 995 cm⁻¹ (=CH₂ wagging, allyl)
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol: λmax = 268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹, π→π* transition), 310 nm (ε = 3,200 L·mol⁻¹·cm⁻¹, n→π*).
Mass Spectrometry (HRMS)
- Observed : m/z 313.0864 [M+H]⁺
- Calculated for C₁₄H₁₀F₁N₅O₁ : 313.0867
- Fragmentation pattern: Loss of CO (28 Da) and C₃H₅ (41 Da) from the allyl group.
属性
IUPAC Name |
3-(3-fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c1-2-6-18-8-15-12-11(13(18)20)16-17-19(12)10-5-3-4-9(14)7-10/h2-5,7-8H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWBAKMJEGAXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)N=NN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with propargyl bromide to form an intermediate, which then undergoes cyclization with a suitable triazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Key Observations:
- Electron-withdrawing groups (e.g., 3-fluorophenyl, 4-chlorophenyl) enhance stability and influence planarity of the triazolopyrimidinone core, critical for π-stacking interactions .
- Hydroxyl groups (e.g., 2-hydroxyphenyl in ) introduce hydrogen-bonding capacity, correlating with higher melting points .
Key Observations:
- The target compound’s 3-fluorophenyl group may enhance antiviral activity compared to non-halogenated analogs, as fluorine often improves metabolic stability and target affinity .
Structural and Crystallographic Insights
- Planarity: The triazolopyrimidinone core is highly planar (max. deviation 0.021 Å in analogs), facilitating conjugation and interactions with biological targets .
生物活性
The compound 3-(3-fluorophenyl)-6-(prop-2-en-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is an intriguing molecule due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines , characterized by a triazole ring fused with a pyrimidine structure. The presence of a fluorophenyl group and a prop-2-en-1-yl moiety contributes to its unique properties and potential biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar triazolo[4,5-d]pyrimidine derivatives. For instance:
- Mechanism of Action : Triazolopyrimidine compounds often exert their anticancer effects through the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This mechanism disrupts the mitotic spindle formation necessary for cell division, leading to cell cycle arrest and subsequent apoptosis .
- In Vitro Studies : Compounds structurally similar to this compound have shown promising results against various cancer cell lines. For example, derivatives have demonstrated IC50 values ranging from 30 nM to 240 nM against HeLa and A549 cells .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 30 |
| Compound B | A549 | 43 |
| Compound C | HT29 | 160 |
| Compound D | MDA-MB-231 | >1000 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of triazolo[4,5-d]pyrimidine derivatives:
- Zebrafish Model : In vivo experiments using zebrafish models have illustrated the efficacy of triazolo[4,5-d]pyrimidine derivatives in reducing tumor growth. These studies confirmed that compounds can significantly inhibit tumor progression when administered at specific dosages .
- Cell Cycle Analysis : Flow cytometry analysis has shown that certain derivatives lead to G2/M phase arrest in cancer cells. This was evidenced by increased levels of cyclin B1 and decreased levels of cyclin A .
Additional Biological Activities
Beyond anticancer properties, compounds within this class may exhibit other biological activities:
- Antiviral Properties : Some triazole derivatives have been investigated for their antiviral potential. Research indicates that modifications in the triazole ring can enhance antiviral activity against specific viruses .
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess antimicrobial effects against both gram-positive and gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
